beta-D-MANNOPYRANOSYL NITROMETHANE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

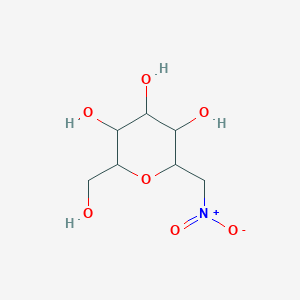

Beta-D-MANNOPYRANOSYL NITROMETHANE: is a chemical compound that belongs to the class of nitroalkanes It is derived from mannose, a type of sugar, and contains a nitromethane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta-D-MANNOPYRANOSYL NITROMETHANE typically involves the controlled treatment of 3,4,5,6,7-penta-O-acetyl-1,2-dideoxy-1-nitro-D-manno-hept-1-enitol with sodium methoxide in methanol. This reaction is stopped by decationization, resulting in an equimolar mixture of alpha-D-mannopyranosyl and beta-D-mannopyranosyl nitromethanes. The target beta-anomer is then isolated using chemisorption chromatography on a cation exchange resin in the Ba2+ form, yielding about 36% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Beta-D-MANNOPYRANOSYL NITROMETHANE undergoes various chemical reactions, including:

Reduction: Direct reduction with ferrous hydroxide in situ to form corresponding amines.

Nef Reaction: Conversion to alpha-D-mannopyranosyl methanal dimethyl acetal through acidified methanol.

Common Reagents and Conditions:

Reduction: Ferrous hydroxide.

Nef Reaction: Acidified methanol.

Major Products Formed:

Reduction: N-acetyl-C-alpha-D-mannopyranosyl-methylamine.

Nef Reaction: Alpha-D-mannopyranosyl methanal dimethyl acetal.

Scientific Research Applications

Beta-D-MANNOPYRANOSYL NITROMETHANE has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex carbohydrates and glycosides.

Biology: Studied for its role in glycosylation processes and interactions with enzymes like beta-mannosidase.

Industry: Utilized in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of beta-D-MANNOPYRANOSYL NITROMETHANE involves its interaction with specific enzymes and molecular targets. For example, beta-mannosidase catalyzes the hydrolysis of the beta-1,4-D-mannopyranosyl linkage within the compound, leading to the formation of mannooligosaccharides . This enzymatic activity is crucial for various biological processes, including the degradation of mannans and the synthesis of glycosides.

Comparison with Similar Compounds

- Alpha-D-MANNOPYRANOSYL NITROMETHANE

- Beta-D-GALACTOPYRANOSYL NITROMETHANE

- Alpha-D-GALACTOPYRANOSYL NITROMETHANE

Comparison: Beta-D-MANNOPYRANOSYL NITROMETHANE is unique due to its specific beta-configuration and the presence of a nitromethane group. This configuration affects its reactivity and interactions with enzymes compared to its alpha-anomer and other similar compounds .

Biological Activity

Beta-D-mannopyranosyl nitromethane is a compound that combines a sugar moiety with a nitromethane group, leading to intriguing biological properties. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H13N3O7 and is characterized by a beta-D-mannopyranosyl unit linked to a nitromethane group. This unique structure contributes to its reactivity and potential applications in medicinal chemistry and synthetic biology.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound may exhibit significant antimicrobial activity. For instance, derivatives of mannopyranosides have been evaluated for their antibacterial and antifungal properties. A study demonstrated that certain mannopyranoside derivatives displayed promising inhibition zones against various bacterial strains, suggesting potential as antimicrobial agents .

- Table 1: Antimicrobial Activity of Mannopyranoside Derivatives

Compound Inhibition Zone (mm) Bacterial Strain Compound 1 15.17 ± 0.4 Bacillus cereus Compound 2 14.10 ± 0.7 Staphylococcus aureus Compound 3 11.75 ± 0.3 Bacillus cereus

This table illustrates the efficacy of various derivatives, highlighting the potential of this compound's structural analogs in antimicrobial applications.

Enzyme Interaction Studies

This compound can serve as a substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar molecules to other molecules. Understanding how this compound interacts with glycosyltransferases can provide insights into its catalytic mechanisms and potential therapeutic applications.

Case Studies and Research Findings

- Glycosylation Mechanisms : Research has shown that glycosylated compounds can modulate enzyme activity and influence cellular signaling pathways through interactions with glycan-binding proteins. This suggests that this compound could play a role in such biological processes.

- Pharmaceutical Applications : The unique combination of sugar and nitro functionalities opens avenues for developing novel therapeutic agents. Preliminary studies indicate that compounds with similar structures may exhibit anti-inflammatory and anti-tumor activities .

- Toxicity Assessments : In vitro cytotoxicity testing has revealed that some mannopyranoside derivatives are less toxic compared to conventional antibiotics, indicating their potential as safer alternatives in therapeutic applications .

Properties

IUPAC Name |

2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNILFIXWGGSLAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.